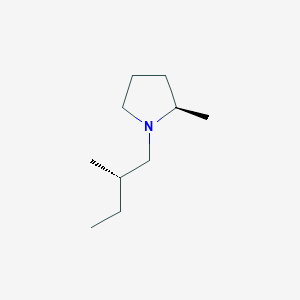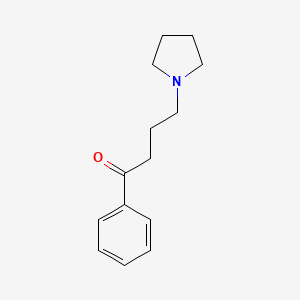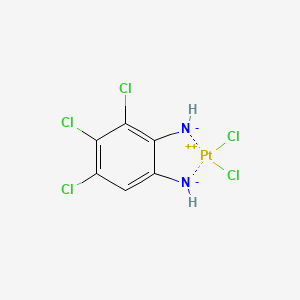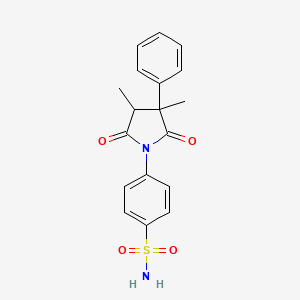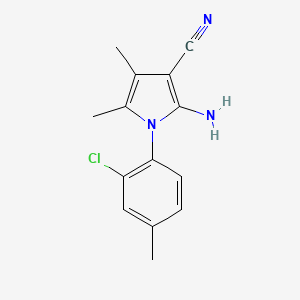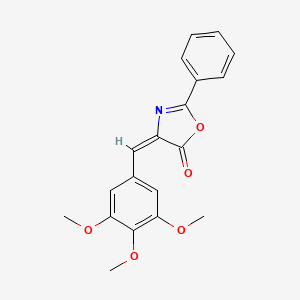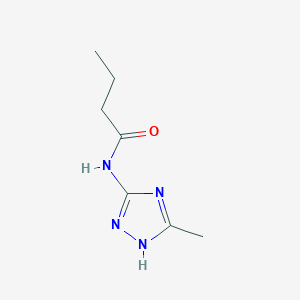![molecular formula C24H24CuN2O4 B12879599 Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- is a coordination compound that features copper as the central metal ion coordinated to benzoate and 3-(1-methyl-2-pyrrolidinyl)pyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- typically involves the reaction of copper salts with benzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine under controlled conditions. A common method includes dissolving copper(II) acetate in a solvent such as ethanol, followed by the addition of benzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands coordinated to the copper ion can be replaced by other ligands through substitution reactions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the reaction medium.
Coordination: Additional ligands such as phosphines or amines can be introduced to form new coordination complexes.
Major Products Formed
Oxidation: Oxidized forms of the copper complex with higher oxidation states.
Substitution: New coordination compounds with different ligands.
Coordination: Extended coordination networks or polymeric structures.
科学研究应用
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of copper complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
作用机制
The mechanism of action of Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- involves the interaction of the copper center with molecular targets. The copper ion can facilitate electron transfer processes, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the coordination environment of the copper ion can influence its reactivity and interaction with other molecules, thereby modulating its biological and catalytic activities.
相似化合物的比较
Similar Compounds
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-®-: The enantiomeric form of the compound with different stereochemistry.
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(racemic): A racemic mixture containing both enantiomers.
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- derivatives: Compounds with modified ligands or additional functional groups.
Uniqueness
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- is unique due to its specific coordination environment and the presence of chiral ligands. This configuration can impart distinct reactivity and selectivity in catalytic and biological applications, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C24H24CuN2O4 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC 名称 |
copper;3-(1-methylpyrrolidin-2-yl)pyridine;dibenzoate |
InChI |
InChI=1S/C10H14N2.2C7H6O2.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-7(9)6-4-2-1-3-5-6;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-5H,(H,8,9);/q;;;+2/p-2 |
InChI 键 |
RMKLMNIWTYMINY-UHFFFAOYSA-L |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
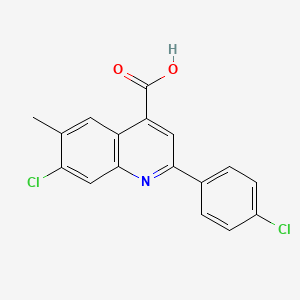
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
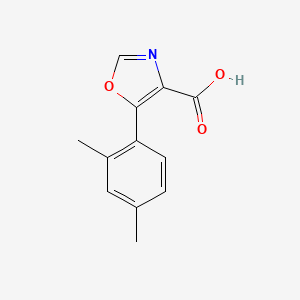
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
